molecular formula C12H22ClNO3 B1456513 Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1312131-45-5

Tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1456513
M. Wt: 263.76 g/mol
InChI Key: CSLWIKIJFFEYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609680B2

Procedure details

A solution of 1-tert-butyl 4-methyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (11.7 g, 40.2 mmol) in anhydrous THF (100 mL) was cooled to 0° C. Lithium aluminum hydride (1N in THF, 44.3 mL, 44.3 mmol), was added slowly (15-20 min) and the solution was stirred at 0° C. for 25 minutes. The mixture was quenched by adding water (1.8 mL) dropwise with great caution. Aqueous 1N NaOH (1.8 mL) was added dropwise, and the mixture was stirred for 5 minutes. The cooling bath was removed, the solids were filtered off, and the cake was washed with Et2O (2×100 mL). The filtrate was washed with water (2×100 mL), brine (100 mL), dried (Na2SO4) and concentrated under reduced pressure to give tert-butyl 4-(chloromethyl)-4-(hydroxymethyl)piperidine-1-carboxylate as a solid (9.96 g, 93.8%). 1H NMR (CDCl3) δ 1.43 (s, 9H), 1.48-1.55 (m, 4H), 3.36-3.41 (m, 4H), 3.57 (s, 2H), 3.59 (br s, 2H).
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1([C:16](OC)=[O:17])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[Cl:1][CH2:2][C:3]1([CH2:16][OH:17])[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])[CH2:5][CH2:4]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
44.3 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
ADDITION
Type
ADDITION
Details
by adding water (1.8 mL) dropwise with great caution
ADDITION
Type
ADDITION
Details
Aqueous 1N NaOH (1.8 mL) was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
the cake was washed with Et2O (2×100 mL)
WASH
Type
WASH
Details
The filtrate was washed with water (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClCC1(CCN(CC1)C(=O)OC(C)(C)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.96 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.